Benzylhydrazine hydrochloride
Overview
Description
Benzylhydrazine hydrochloride is an organic compound with the molecular formula C₇H₁₁ClN₂. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a benzyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Benzylhydrazine hydrochloride (BHC) is a chemical compound that primarily targets the iodide anions and organic cations in perovskite precursor inks . The compound acts as a reductant, preventing the breakdown of organic cations and retarding the buildup of iodine .
Mode of Action
BHC interacts with its targets through protonation and dehydration mechanisms . It converts into harmless volatile compounds, thereby preserving the crystallization of perovskite films and the performance of solar cells .
Biochemical Pathways
The primary biochemical pathway affected by BHC involves the conversion of iodine to iodide ions . By reducing iodine to iodide, BHC prevents the oxidation of iodide anions, a process that can hinder the performance of perovskite solar cells . The compound also prevents the breakdown of organic cations, thereby preserving the integrity of the perovskite precursor inks .
Result of Action
The action of BHC results in the preservation of perovskite film crystallization and the enhancement of solar cell performance . By preventing the breakdown of organic cations and retarding the buildup of iodine, BHC helps maintain the integrity of perovskite precursor inks, leading to the production of high-performance perovskite solar cells .
Action Environment
The efficacy and stability of BHC are influenced by environmental factors such as storage conditions and the presence of air . For instance, the precursor solutions change from colorless to light yellow over two days when stored in air, indicating the formation of I3− (the I2 adduct of I−). The addition of bhc reverses the solution to colorless, consistent with the reduction of the oxidized species to i− . This suggests that BHC’s action is more effective in a controlled environment where exposure to air is minimized .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylhydrazine hydrochloride can be synthesized through the reaction of benzyl chloride with hydrazine hydrate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHNH}_2 \cdot \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the desired product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including benzaldehyde and nitrogen gas.
Reduction: It can be reduced to form benzylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde and nitrogen gas.
Reduction: Benzylamine.
Substitution: Various substituted hydrazines depending on the nucleophile used.
Scientific Research Applications
Benzylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of hydrazones, which are intermediates in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: this compound is used in the production of polymers and as a stabilizer in perovskite solar cells
Comparison with Similar Compounds
- Phenethylhydrazine hydrochloride
- 4-Fluorobenzylhydrazine hydrochloride
- Benzylhydrazine dihydrochloride
Comparison: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, particularly in the stabilization of perovskite precursor solutions .
Properties
IUPAC Name |
benzylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLRLQZOKOQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-62-7, 555-96-4 (Parent) | |
Record name | Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, benzyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90147998 | |
Record name | Hydrazine, benzyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20570-96-1, 1073-62-7 | |
Record name | Benzylhydrazine dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20570-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, benzyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylhydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25734 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, benzyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylhydrazine Monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimicrobial activities of Benzylhydrazine hydrochloride derivatives?
A: While this compound itself wasn't tested for antimicrobial activity in the provided research, a study explored the synthesis and antimicrobial effects of various N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles, some of which are derivatives of this compound. [] Among these, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidin-2-amine (11b) demonstrated the most potent activity against Candida albicans compared to the reference drug cycloheximide. [] This highlights the potential of this compound derivatives as a source for novel antimicrobial agents.
Q2: Can this compound be used to improve the performance of perovskite solar cells?
A: Yes, research indicates that this compound (BHC) can significantly enhance the performance and reproducibility of perovskite solar cells (PSCs). [] This is achieved through BHC's ability to reduce detrimental iodine (I2), which forms in degraded organic iodide perovskite precursors, back to iodide ions (I−). [] This reduction process minimizes I3−-induced charge traps within the perovskite films, leading to improved efficiency and stability of PSCs. []
Q3: How does the structure of this compound-derived compounds influence their anti-cancer activity?
A: A study investigated the in vitro antiproliferative activity of eighteen novel pyrimidine derivatives synthesized from this compound against three cancer cell lines: HEPG2, MCF7, and HCT-116. [] Notably, 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine (11a) exhibited remarkable potency with an IC50 value of 0.7 μmol L-1. [] This suggests that specific structural modifications within this compound-derived compounds, such as the presence of a p-methoxyphenyl group at the 6-position of the pyrimidine ring, can significantly impact their anti-cancer activity.
Q4: What is known about the metabolism of this compound in biological systems?
A: Research using a P815 mouse neoplasm model investigated the metabolic fate of the antineoplastic methylhydrazine derivative, 1-methyl-2-(p-isopropylcarbamoyl)this compound (MBH). [] This study revealed that the N-methyl group of MBH undergoes oxidation and contributes to the C-1 pool, which is subsequently utilized for the de novo synthesis of adenine and guanine. [] Additionally, the N-methyl group is partially oxidized to CO2 and participates in the methylation of RNA, particularly in the formation of methylated purines like 7-methylguanine. [] While this study focused on MBH, the findings provide valuable insights into the potential metabolic pathways of this compound and its derivatives in biological systems.
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